3-氨基-1-苯基环丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

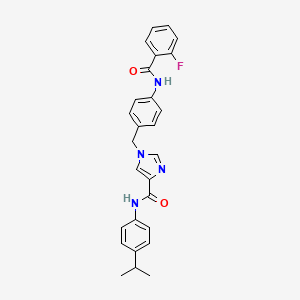

3-Amino-1-phenylcyclobutan-1-ol is a compound that falls within the category of cyclobutane derivatives, which are known for their unique chemical and physical properties due to the strained four-membered ring structure. Although the specific compound 3-Amino-1-phenylcyclobutan-1-ol is not directly mentioned in the provided papers, the research on related cyclobutane derivatives can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the inherent strain in the four-membered ring. Paper describes the synthesis of 3-aminocyclobut-2-en-1-ones through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. This method could potentially be adapted for the synthesis of 3-Amino-1-phenylcyclobutan-1-ol by modifying the starting materials or reaction conditions. Paper outlines a photochemical route to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, which demonstrates the utility of photochemistry in constructing cyclobutane rings. Paper discusses the stereoselective synthesis of 2-aminocyclobutanols, which are structurally similar to 3-Amino-1-phenylcyclobutan-1-ol, using photocyclization of alpha-amido alkylaryl ketones.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which induces strain and influences the compound's reactivity and conformation. Paper investigates the conformational preferences of oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, which could provide insights into the conformational behavior of 3-Amino-1-phenylcyclobutan-1-ol. The presence of substituents such as amino and hydroxyl groups can further affect the molecule's geometry and electronic distribution.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions due to the reactive nature of the strained ring. Paper mentions that the synthesized 3-aminocyclobut-2-en-1-ones can be further functionalized by reacting with electrophilic reagents. This suggests that 3-Amino-1-phenylcyclobutan-1-ol could also be amenable to further chemical modifications, potentially enhancing its utility in various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The strain in the cyclobutane ring can lead to higher reactivity compared to less strained systems. The presence of functional groups such as amino and hydroxyl groups in 3-Amino-1-phenylcyclobutan-1-ol would likely affect its solubility, boiling point, and stability. While the specific properties of 3-Amino-1-phenylcyclobutan-1-ol are not detailed in the provided papers, the studies on related compounds can provide a foundation for predicting its behavior.

科学研究应用

合成和潜在应用

合成和作为 VLA-4 拮抗剂的潜力: 一项研究讨论了 3-氨基环丁-2-烯-1-酮的合成,该化合物与 3-氨基-1-苯基环丁醇密切相关,并确定了它们作为 VLA-4 激动剂的潜力 (Brand、de Candole 和 Brown,2003)。

HIV 蛋白酶抑制的中心中间体: 研究表明使用密切相关的化合物 (2S,3R)-3-(N-苄氧羰基)氨基-1-氯-4-苯硫代丁烷-2-醇作为奈非那韦的中心中间体,奈非那韦是一种有效的抗艾滋病药物 (Ikunaka 等人,2002)。

在膜结合肽的 19F NMR 中使用: 合成了一种与 3-氨基-1-苯基环丁醇密切相关的单氟取代氨基酸,并证明它是一种有用的构象受限标记,用于研究膜结合肽的固态 19F NMR (Tkachenko 等人,2014)。

兴奋性氨基酸受体位点的拮抗作用: 合成了与 3-氨基-1-苯基环丁醇相似的 1-氨基环丁烷羧酸衍生物,并评估了它们在拮抗兴奋性氨基酸受体位点方面的潜力 (Gaoni 等人,1994)。

用于肿瘤检测中的 PET 配体的合成: 对 3-氨基-1-苯基环丁醇类似物的合成研究显示出作为 PET 配体的潜力,用于脑肿瘤成像 (Martarello 等人,2002)。

在肺部病变的无创成像中的用途: 一项评估使用与 3-氨基-1-苯基环丁醇密切相关的合成氨基酸 PET 示踪剂的研究发现,它可用于表征肺部病变 (Amzat 等人,2013)。

人类的辐射剂量测定: 对与 3-氨基-1-苯基环丁醇在结构上相似的化合物抗-18F-FACBC 的生物分布和辐射剂量测定的研究突出了其在临床中评估 L-氨基酸转运系统的潜力 (Nye 等人,2007)。

药物开发的构象研究: 对含有 1-氨基环丁烷羧酸衍生物的模型化合物的构象能计算(类似于 3-氨基-1-苯基环丁醇)证明了它们在基于肽的候选药物开发中的潜力 (Balaji 等人,1995)。

用 PET 成像脑肿瘤: 一项研究表明,与 3-氨基-1-苯基环丁醇相关的 FACBC 可以进行放射氟化,并用于 PET 扫描以对脑肿瘤进行成像,提供了一种新的肿瘤亲和氨基酸示踪剂 (Shoup 等人,1999)。

安全和危害

属性

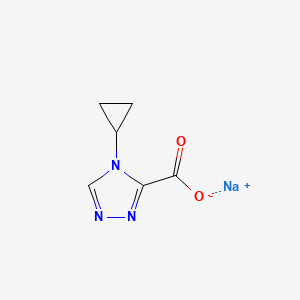

IUPAC Name |

3-amino-1-phenylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBPBXOJGYIWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002430.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)

![1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002442.png)

![Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B3002449.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3002450.png)